molecular formula C9H13NO3 B8668059 Methyl 5-isobutylisoxazole-3-carboxylate

Methyl 5-isobutylisoxazole-3-carboxylate

Cat. No.: B8668059
M. Wt: 183.20 g/mol
InChI Key: BUDOAOOQQPSSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-isobutylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-6(2)4-7-5-8(10-13-7)9(11)12-3/h5-6H,4H2,1-3H3

InChI Key

BUDOAOOQQPSSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-isobutylisoxazole-3-carboxylic acid (1.0 g, 5.91 mmol) in a mixture of dichloromethane (18 mL) and methanol (6 mL) was added trimethylsilyldiazomethane (2.0 M in ether) (5.91 mL, 11.8 mmol) dropwise until the yellow color persisted and the bubbling ceased (˜3.9 mL was required). The solvent was removed under reduced pressure, and the residue was diluted with dichloromethane, washed with a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by flash silica gel chromatography using a 5% mixture of ethyl acetate in hexane afforded methyl 5-isobutylisoxazole-3-carboxylate (0.925 g, 5.05 mmol, 85% yield) as a flakey, white solid. The product had an HPLC ret. time=1.83 min.−Column: (condition A); LC/MS M+1=184.1. 1H NMR (500 MHz, CDCl3) δ ppm [mixture of isobutyl rotomers] 0.96-1.00 (m, 6H), [1.94-2.03 (m, 0.1H) and 2.03-2.14 (m, 0.9H)], [2.62 (d, J=7.21 Hz, 0.2H) and 2.70 (d, J=7.21 Hz, 1.8H)], 3.96-3.99 (m, 3H), and [6.41-6.44 (m, 0.9H) and 6.80 (s, 0.1H)].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step Two

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